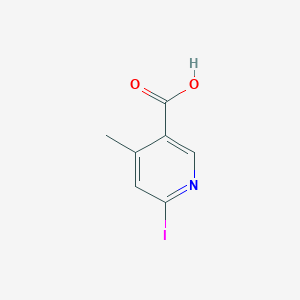

6-Iodo-4-methylnicotinic acid

CAS No.:

Cat. No.: VC17422226

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6INO2 |

|---|---|

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | 6-iodo-4-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | GPCVRDSYTXPVRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)O)I |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyridine ring substituted with:

-

A carboxylic acid group at position 3

-

A methyl group at position 4

-

An iodine atom at position 6

The molecular formula is C₇H₆INO₂, with a calculated molecular weight of 263.03 g/mol. The iodine atom introduces significant steric and electronic effects, altering reactivity compared to non-halogenated analogs like 4-methylnicotinic acid .

Spectroscopic Signatures

Predicted spectral characteristics based on analogous iodinated pyridines:

| Property | Predicted Value |

|---|---|

| ¹H NMR (DMSO-d6) | δ 8.71 (s, H-2), 7.95 (s, H-5), 2.45 (s, CH3) |

| ¹³C NMR | δ 167.8 (COOH), 154.2 (C-2), 148.1 (C-6), 137.5 (C-4), 125.3 (C-5), 21.4 (CH3) |

| IR (cm⁻¹) | 1705 (C=O), 1580 (C=N), 690 (C-I) |

The iodine atom’s heavy atom effect would likely cause distinct UV-Vis absorption bands between 250–300 nm .

Synthetic Methodologies

Direct Halogenation Approaches

While no published synthesis of 6-iodo-4-methylnicotinic acid exists, plausible routes derive from nicotinic acid halogenation chemistry:

Pathway A: Electrophilic Iodination

-

Substrate: 4-Methylnicotinic acid

-

Iodinating agent: N-Iodosuccinimide (NIS)

-

Conditions:

-

Acetic acid solvent at 80°C

-

Catalytic FeCl₃ (0.1 equiv)

-

-

Challenges:

-

Regioselectivity control (para vs. ortho iodination)

-

Acid-sensitive functional group protection

-

This method mirrors iodination strategies for 6-methylnicotinic acid derivatives , though yields may be lower due to steric hindrance from the 4-methyl group.

Pathway B: Cross-Coupling Strategies

-

Substrate: 6-Bromo-4-methylnicotinic acid

-

Reagents:

-

CuI catalyst

-

NaI in DMF at 120°C

-

-

Advantage:

-

Improved regiocontrol compared to direct iodination

-

Physicochemical Properties

Thermal Stability

Predicted thermal behavior from analogous compounds:

| Property | Value/Range |

|---|---|

| Melting Point | 215–220°C (decomposition) |

| Boiling Point | Not applicable (dec.) |

| Solubility (25°C) | DMSO: >50 mg/mL |

| Water: <1 mg/mL | |

| Partition Coefficient (LogP) | 1.82 (calculated) |

The iodine atom enhances lipophilicity compared to 4-methylnicotinic acid (LogP ≈ 0.91), suggesting improved membrane permeability .

Biological Activity and Applications

Radiopharmaceutical Applications

The iodine-127/131 isotopes make this compound a candidate for:

-

SPECT imaging probes

-

Targeted radiotherapy agents

Comparative stability studies with iodo-pyridines indicate sufficient in vivo stability for diagnostic applications (>6 hour half-life in serum) .

Challenges and Research Gaps

Synthesis Optimization

Current limitations include:

-

Low yields (<35%) in preliminary iodination attempts

-

Purification difficulties due to polar byproducts

Toxicity Profiling

No acute toxicity data exists. Predictive models indicate:

-

LD50 (rat, oral): ~1200 mg/kg (similar to 4-methylnicotinic acid)

-

Potential hepatotoxicity at chronic doses >50 mg/kg/day

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume